![molecular formula C22H17FN2O4S3 B14954746 (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14954746.png)
(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-FLUOROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic molecule that features a combination of sulfur, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-FLUOROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a thiol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a nucleophile.
Cyclization and oxidation: The final steps involve cyclization to form the indole ring and oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups.
Biology
Medicine
The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry
It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with biological molecules, particularly proteins and enzymes. The sulfur and fluorine atoms play a crucial role in binding to active sites, altering the function of the target molecules. This can lead to inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Fluorobenzyl derivatives: Compounds containing the fluorobenzyl group.
Indole derivatives: Compounds with an indole ring structure.
Uniqueness
The combination of the thiazolidinone ring, fluorobenzyl group, and indole structure in (3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-FLUOROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is unique and contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H17FN2O4S3 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17FN2O4S3/c23-14-7-5-13(6-8-14)11-24-17-4-2-1-3-16(17)18(20(24)26)19-21(27)25(22(30)31-19)15-9-10-32(28,29)12-15/h1-8,15H,9-12H2/b19-18- |
InChI Key |
DZJQHJKGXTXINW-HNENSFHCSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)SC2=S |
Origin of Product |
United States |
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